molecular formula C17H19N5OS B2694150 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 903318-03-6

2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Cat. No. B2694150
CAS RN: 903318-03-6
M. Wt: 341.43
InChI Key: VBGWAAWQGQHRGJ-UHFFFAOYSA-N
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Description

The compound “2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide” is a complex organic molecule that contains several functional groups including a pyrrole ring, a 1,2,4-triazole ring, a thioether linkage, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrrole and 1,2,4-triazole rings are aromatic and planar, which could influence the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyrrole ring is electron-rich and can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Electrochemical and Optical Properties

The compound has been used in the synthesis of a novel dithieno [3,2- b :2’, 3’ -d ]pyrrole (DTP) derivative . The corresponding polymer was successfully obtained via electrochemical polymerization . The polymer film exhibited a reversible electrochromic behavior with a high optical contrast and coloration efficiency . This makes it potentially useful in applications such as energy storage, energy trapping, energy translation, sensors, and flexible electronics .

Antibacterial Activity

A new series of derivatives of the compound were synthesized and evaluated for their antibacterial activity . Some of the synthesized compounds showed strong antibacterial properties . This suggests potential applications in the development of new antibacterial agents .

Antitubercular Activity

In addition to their antibacterial properties, some of the synthesized derivatives of the compound also exhibited antitubercular properties . This indicates potential applications in the treatment of tuberculosis .

Inhibition of Enoyl ACP Reductase and DHFR Enzymes

The synthesized derivatives of the compound underwent testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes . Many of the molecules exhibited appreciable action against these enzymes . This suggests potential applications in the development of new drugs targeting these enzymes .

Molecular Docking Studies

Molecular docking studies were conducted to determine the potential mode of action of the synthesized compounds . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . This suggests potential applications in the design of new drugs with specific targets .

ADMET Studies

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies were conducted on the synthesized derivatives of the compound . This suggests potential applications in the prediction of the pharmacokinetics and toxicity of new drug candidates .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications of this compound would likely depend on its specific properties and biological activity. Compounds containing pyrrole and 1,2,4-triazole rings are often studied for their potential uses in medicinal chemistry .

properties

IUPAC Name

2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-8-13(2)16(14(3)9-12)19-15(23)10-24-17-20-18-11-22(17)21-6-4-5-7-21/h4-9,11H,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGWAAWQGQHRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=CN2N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

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